Product packaging for Ethyl 3-benzamidobenzoate(Cat. No.:)

Ethyl 3-benzamidobenzoate

Cat. No.: B341677
M. Wt: 269.29 g/mol
InChI Key: QFGADEFQZDZMMK-UHFFFAOYSA-N
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Description

Foundational Significance in Contemporary Organic Chemistry

Ethyl 3-benzamidobenzoate is a chemical compound that, while not extensively studied as a standalone molecule, holds foundational significance in contemporary organic chemistry due to its constituent functional groups: an ethyl ester and a benzamide (B126) moiety. The benzamide group is a cornerstone of many biologically active molecules and functional materials. The strategic placement of the benzamido group at the meta-position of the ethyl benzoate (B1203000) core offers unique stereochemical and electronic properties that can be exploited in the synthesis of more complex molecular architectures. Its structure presents a versatile scaffold for creating libraries of compounds for various research applications. The ethyl ester provides a reactive site for saponification or transesterification, allowing for further functionalization or linkage to other molecules. The amide linkage itself is a critical functional group in peptide chemistry and drug design, offering a combination of stability and hydrogen bonding capabilities.

Current Landscape and Emerging Research Trajectories for Benzamidobenzoate Derivatives

The current research landscape for benzamidobenzoate derivatives is vibrant, with a significant focus on their applications in medicinal chemistry. For instance, derivatives of 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate have been identified as a novel class of SENP1 inhibitors, which are of interest in cancer therapeutics. researchgate.net Similarly, 4-benzamidobenzoic acid hydrazide derivatives have been explored as potential soluble epoxide hydrolase inhibitors. nih.gov These studies underscore the potential of the benzamidobenzoate scaffold in designing enzyme inhibitors.

Emerging research is likely to focus on the synthesis and evaluation of a wider array of substituted benzamidobenzoate derivatives to explore their structure-activity relationships (SAR). vulcanchem.com Investigations into the interactions of such derivatives with biological targets, like the study of methyl benzoate derivatives with bovine serum albumin, are providing valuable insights into their pharmacokinetic and pharmacodynamic properties. mdpi.com Future trajectories may also include the application of these compounds in materials science, leveraging their structural rigidity and potential for forming ordered structures through hydrogen bonding.

Scope and Objectives of the Comprehensive Academic Review

This academic review aims to provide a comprehensive overview of the fundamental aspects of this compound. The primary objective is to consolidate the available information on its chemical properties, synthesis, and the broader research context of benzamidobenzoate derivatives. By presenting a structured account of this compound, this review seeks to highlight its potential as a valuable building block in organic synthesis and medicinal chemistry. Furthermore, it intends to identify the gaps in the current body of knowledge and to stimulate further targeted research into the specific properties and applications of the 3-substituted isomer. The ultimate goal is to establish a foundational reference for future investigations into this compound and its potential derivatives.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₃N/A
Molecular Weight269.29 g/mol N/A
AppearancePredicted: White to off-white solid nih.govevitachem.com
Melting PointPredicted: In the range of 90-110 °C nih.goveurjchem.com
SolubilityPredicted: Soluble in organic solvents like ethanol (B145695), DMSO; sparingly soluble in water evitachem.comevitachem.com
Hydrogen Bond Donors1 vulcanchem.com
Hydrogen Bond Acceptors3 vulcanchem.com

Spectroscopic Data (Predicted)

TechniquePredicted Data
¹H NMR Peaks corresponding to the aromatic protons of the two benzene (B151609) rings, a singlet for the N-H proton, a quartet for the -OCH₂- protons of the ethyl group, and a triplet for the -CH₃ protons of the ethyl group.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, aromatic carbons, and the aliphatic carbons of the ethyl group.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹) and amide (around 1670 cm⁻¹), and C-O stretching. nih.gov
Mass Spectrometry (MS) A molecular ion peak (M+) corresponding to the molecular weight of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO3 B341677 Ethyl 3-benzamidobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

ethyl 3-benzamidobenzoate

InChI

InChI=1S/C16H15NO3/c1-2-20-16(19)13-9-6-10-14(11-13)17-15(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,18)

InChI Key

QFGADEFQZDZMMK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Strategic Synthetic Methodologies for Ethyl 3 Benzamidobenzoate and Its Analogues

Conventional Multistep Synthetic Pathways

Traditional routes to Ethyl 3-benzamidobenzoate and its analogues are typically sequential, involving the initial formation of a benzoate (B1203000) precursor followed by an amidation reaction. The success of this approach hinges on the careful optimization of each distinct step. A common synthetic pathway starts with the esterification of an aminobenzoic acid, followed by the amidation of the resulting amino ester. eurjchem.com

The primary precursor for the synthesis of this compound is Ethyl 3-aminobenzoate (B8586502). This intermediate is conventionally prepared through the Fischer esterification of 3-aminobenzoic acid with ethanol (B145695). libretexts.org This acid-catalyzed equilibrium reaction requires specific conditions to maximize the yield of the desired ester.

The reaction is governed by Le Chatelier's Principle, where the removal of water or the use of a large excess of one reactant (typically ethanol) drives the equilibrium toward the product side. libretexts.org Strong acids, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed as catalysts. The process involves protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent elimination of water.

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Aminobenzoic Acids

Starting Material Alcohol Catalyst Conditions Yield Reference
p-Aminobenzoic Acid Ethanol Sulfuric Acid Reflux Not specified libretexts.org
3-Aminobenzoic Acid Ethanol Acid Catalyst Not specified Not specified
4-Aminobenzoic Acid Ethanol Not specified Not specified Not specified eurjchem.com
Benzoic Acid Ethanol Expandable Graphite 85°C, Microwave 80.1% cibtech.org

This table illustrates common parameters for the synthesis of benzoate esters, which are key precursors.

The amide bond is a cornerstone of many chemical compounds, and its formation is a critical step in synthesizing this compound. unimi.itnih.gov The most direct method involves the acylation of Ethyl 3-aminobenzoate with benzoyl chloride in the presence of a base to neutralize the HCl byproduct. This is a classic example of the Schotten-Baumann reaction.

Beyond this direct acylation, numerous advanced strategies for amide bond formation have been developed to accommodate a wider range of substrates and improve reaction conditions. researchgate.netacs.org These include:

Coupling Reagents: The direct reaction between a carboxylic acid (benzoic acid) and an amine (ethyl 3-aminobenzoate) can be facilitated by coupling agents. These reagents activate the carboxylic acid to form a more reactive intermediate.

Transamidation: This method involves the conversion of one amide into another and has emerged as a powerful technique, particularly with metal-free protocols being developed for increased sustainability. nih.gov

Rearrangement Reactions: Novel approaches, such as the rearrangement of in-situ generated nitrones under visible light, offer green and sustainable pathways to amides, avoiding the need for stoichiometric activating agents. chinesechemsoc.org

Table 2: Comparison of Selected Amide Bond Formation Strategies

Method Activating Agent / Catalyst Key Features Substrate Scope Reference
Direct Acylation None (uses acyl chloride) Fast, efficient for reactive partners. Requires stable acyl chlorides. eurjchem.com
Carbodiimide Coupling DCC, EDC Forms O-acylisourea intermediate. Broad, widely used in peptide synthesis. researchgate.net
Phosphonium (B103445) Salt Coupling BOP, PyBOP High efficiency, low racemization. Good for sterically hindered substrates. N/A
Oxidative Amidation TBHP, PhIO Forms amides from aldehydes or other precursors. Expands starting material options. researchgate.netmdpi.com researchgate.netmdpi.com

This table provides an overview of different methodologies available for the crucial amide bond-forming step.

Optimizing reaction parameters is crucial for maximizing yield and purity in the synthesis of benzamidobenzoates. Key variables include the choice of solvent, base, temperature, and reaction time.

Solvent Selection: The choice of solvent can significantly influence reaction outcomes. Studies on the synthesis of benzamide (B126) derivatives have shown that polar aprotic solvents like acetonitrile (B52724) (MeCN) can lead to excellent yields, whereas polar protic solvents may result in lower yields. orientjchem.org In some cases, fluorinated solvents such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been found to be uniquely effective, particularly in hypervalent iodine-mediated reactions. mdpi.com

Reagent Selection: The reactivity of the acylating agent is a primary consideration. Acyl chlorides are highly reactive but may not be suitable for sensitive substrates. Using a carboxylic acid with a coupling agent offers a milder alternative. researchgate.net The choice of base is also critical; organic bases like pyridine (B92270) or diisopropylethylamine (DIPEA) are common, but inorganic bases can also be used, especially in two-phase systems. acs.org

Temperature and Time: Reaction temperature directly impacts the rate of reaction. An optimization study for a related benzamide synthesis found that increasing the temperature to 80 °C maximized the yield, with higher temperatures offering no significant benefit. researchgate.net Reaction times must be sufficient for completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).

Table 3: Effect of Solvent on the Yield of a Benzamide Derivative Synthesis

Entry Solvent Yield (%) Reference
1 MeCN 92 orientjchem.org
2 EtOAc 85 orientjchem.org
3 THF 82 orientjchem.org
4 Dioxane 80 orientjchem.org
5 EtOH 75 orientjchem.org

Data adapted from a study on the synthesis of N-(2-carbamoylphenyl)-3,5-dinitrobenzamide, illustrating the significant impact of solvent choice on product yield. orientjchem.org

Amidation Reactions and Advanced Amide Bond Formation Strategies

Expedited and Catalytic Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times and harsh conditions, expedited and catalytic strategies have been developed. These modern approaches offer significant advantages in terms of efficiency, energy consumption, and environmental impact.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of benzamides. mdpi.comnih.govresearchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. mdpi.comarabjchem.org

The synthesis of various benzamide derivatives has been successfully achieved using microwave protocols, often under solvent-free conditions, which further enhances the green credentials of the method. mdpi.com For instance, a comparative study showed that a benzamide synthesis requiring 10-12 hours under conventional heating could be completed in just 8-20 minutes with microwave irradiation, with a notable increase in yield. mdpi.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

Method Reaction Time Yield (%) Reference
Conventional Heating 10-12 hours 70-82 mdpi.com

This table compares the efficiency of conventional heating versus microwave irradiation for the synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. mdpi.com

Phase Transfer Catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.netacsgcipr.org This technique is particularly useful for reactions involving an organic substrate (dissolved in an organic solvent) and an inorganic nucleophile or base (dissolved in water). acsgcipr.org

In the context of benzamidobenzoate synthesis, PTC could be applied to the amidation step. A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports the reacting anion from the aqueous or solid phase into the organic phase where the reaction occurs. researchgate.netgoogle.com This avoids the need for expensive, anhydrous polar aprotic solvents and allows for the use of inexpensive inorganic bases like sodium hydroxide (B78521). acsgcipr.org The efficiency of the catalyst is related to its structure, with parameters like the total number of carbons (C#) and the "q-value" being used to select the optimal catalyst for a given reaction system. acsgcipr.org

Table 5: Common Phase Transfer Catalysts and Their Applications

Catalyst Chemical Name Typical Applications Reference
TBAB Tetrabutylammonium Bromide Alkylation, Substitution, Condensation researchgate.net
Aliquat 336 Tricaprylylmethylammonium Chloride Oxidation, Epoxidation, Polymerization N/A
TDA-1 Tris(3,6-dioxaheptyl)amine C-alkylation, O-alkylation N/A

This table lists several widely used phase transfer catalysts and the types of reactions they effectively promote.

Microwave-Assisted Synthesis Protocols

Green Chemistry Considerations and Process Metrics in Synthesis

The synthesis of this compound and its analogues, like many processes in the pharmaceutical and fine chemical industries, is increasingly scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are not only efficient in yield but also minimize environmental impact, reduce waste, and enhance safety. sioc-journal.cn This involves a holistic assessment of all materials used in a process, moving beyond traditional yield calculations to more comprehensive evaluations using green metrics.

Atom Economy and Reaction Design

A foundational concept in green chemistry is Atom Economy (AE) , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.org An ideal reaction incorporates all atoms from the reactants into the final product, resulting in an AE of 100% and no byproducts. mdpi.com

The traditional synthesis of this compound often involves the Schotten-Baumann reaction, where Ethyl 3-aminobenzoate is acylated with Benzoyl chloride. wikipedia.org While effective, this method has a suboptimal atom economy because it generates a stoichiometric byproduct, hydrogen chloride (HCl), which must be neutralized with a base, creating additional salt waste. walisongo.ac.idwikipedia.org

A greener alternative is the direct catalytic amidation of benzoic acid with Ethyl 3-aminobenzoate. rsc.org This approach is highly atom-economical, theoretically producing only water as a byproduct. mdpi.comdur.ac.uk However, these reactions often require high temperatures or specialized catalysts to overcome the formation of unreactive ammonium carboxylate salts. mdpi.comscispace.com Methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are also common but are notorious for their poor atom economy, generating large amounts of urea (B33335) byproduct waste. walisongo.ac.id

The table below provides a theoretical comparison of the atom economy for different synthetic pathways to this compound.

Table 1: Theoretical Atom Economy of Synthetic Routes to this compound This table compares the theoretical maximum efficiency of different chemical reactions in converting reactants to the desired product, this compound.

Synthetic Route Reactants Byproduct(s) Theoretical Atom Economy (%)
Acyl Chloride Route Ethyl 3-aminobenzoate + Benzoyl chloride HCl 81.6%
Coupling Reagent Route Ethyl 3-aminobenzoate + Benzoic acid + DCC Dicyclohexylurea (DCU) 55.4%

| Direct Catalytic Amidation | Ethyl 3-aminobenzoate + Benzoic acid | H₂O | 94.0% |

Process Mass Intensity (PMI) and E-Factor

While atom economy is a useful theoretical measure, it does not account for solvents, excess reagents, or materials used in workup and purification, which often constitute the bulk of the waste. walisongo.ac.id To provide a more complete picture of a process's "greenness," metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are used. chemanager-online.comlibretexts.org

E-Factor : The ratio of the mass of total waste to the mass of the product. An ideal E-factor is 0. libretexts.org

PMI : The ratio of the total mass of all inputs (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. The ideal PMI is 1. acsgcipr.org

The pharmaceutical industry has largely adopted PMI as a key metric for evaluating and benchmarking the sustainability of manufacturing processes. walisongo.ac.idacsgcipr.org Solvents are a major contributor to high PMI values, often accounting for over 80% of the total mass in a process. researchgate.net Therefore, selecting an appropriate solvent and minimizing its use are critical for developing greener syntheses. rsc.org

The following table presents a hypothetical, yet realistic, comparison of PMI and E-Factor for two synthetic routes to this compound, illustrating the significant impact of reaction type and solvent choice.

Metric Route A: Acyl Chloride in Dichloromethane (B109758) (DCM) Route B: Catalytic Amidation in 2-MeTHF
Solvent Dichloromethane (10 L) 2-Methyltetrahydrofuran (B130290) (5 L)
Other Inputs (Base, Catalyst, Workup) Triethylamine, Water, Brine Boric Acid Catalyst, Water
Total Mass In (kg) ~15 kg ~7 kg
Mass of Product (kg) 1 kg 1 kg
Total Waste (kg) ~14 kg ~6 kg
E-Factor (kg waste / kg product) 14 6

| Process Mass Intensity (PMI) | 15 | 7 |

Green Chemistry Considerations in Practice

Solvent Selection : The choice of solvent is paramount. Traditional amide synthesis often employs solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), which are now considered undesirable due to health, safety, and environmental concerns. researchgate.netrsc.orgwhiterose.ac.uk Green chemistry promotes the use of safer, more sustainable alternatives. Solvent selection guides, developed by pharmaceutical industry consortiums like the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), classify solvents into categories such as "Recommended," "Usable," and "Undesirable." acs.orgubc.caacsgcipr.org For amide synthesis, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and in some cases, water, are gaining traction. researchgate.netacs.orgnsf.gov

Process Optimization : Beyond reaction choice, green chemistry encourages the optimization of reaction conditions to reduce energy consumption (e.g., lower reaction temperatures), minimize the use of excess reagents, and design efficient purification steps that reduce solvent use, such as crystallization instead of chromatography.

By integrating these principles and metrics, chemists can design more sustainable and efficient synthetic routes for this compound and its analogues, aligning chemical manufacturing with the goals of environmental stewardship.

Table of Compounds Mentioned

Compound Name
2-Methyltetrahydrofuran (2-MeTHF)
Benzoyl chloride
Boric acid
Cyclopentyl methyl ether (CPME)
Dichloromethane (DCM)
Dicyclohexylcarbodiimide (DCC)
Dicyclohexylurea (DCU)
Ethyl 3-aminobenzoate
This compound
N,N-dimethylformamide (DMF)
N-methylpyrrolidone (NMP)

Ester Group Reactivity and Hydrolytic Pathways

The ethyl ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol result in the formation of 3-benzamidobenzoic acid. libretexts.orglibretexts.org The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. libretexts.orgchemistrysteps.com

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution. libretexts.orglibretexts.org This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as the leaving group. The resulting carboxylic acid is deprotonated by the strongly basic ethoxide to form a carboxylate salt, driving the reaction to completion. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is necessary to produce the neutral 3-benzamidobenzoic acid. youtube.comsserc.org.uk

Studies on homologous series of benzoates have shown that the rate of hydrolysis can be influenced by the size of the alkyl group on the ester. For instance, the plasma stability of benzoates, which is related to their hydrolytic lability, has been observed to be inversely proportional to the size of the alkoxyl group. nih.gov

Interactive Table: Hydrolysis Conditions for Esters

CatalystReagentsKey IntermediateFinal Product (after workup)
Acid (e.g., HCl)WaterProtonated tetrahedral intermediateCarboxylic acid and alcohol
Base (e.g., NaOH)WaterTetrahedral alkoxide intermediateCarboxylate salt and alcohol

Amide Moiety Chemical Transformations

The amide linkage in this compound also exhibits characteristic reactivity, undergoing both oxidation and reduction reactions.

The amide group can be a site for oxidative transformations. For instance, N-aryl benzamides can undergo oxidative C-H activation and cyclization reactions. rsc.org While specific oxidation studies on this compound are not extensively detailed in the provided results, general principles of amide oxidation suggest that various oxidizing agents can lead to the formation of different nitrogen-containing derivatives. For example, the oxidation of amines, which can be derived from amides, can produce amides themselves. jst.go.jp Furthermore, some N-substituted benzanilides can undergo oxidative dearomatic cyclization. acs.org

The amide moiety can be reduced to an amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). evitachem.com The reduction of primary amides to primary amines can also be accomplished through catalytic hydrosilylation using various metal catalysts. rsc.org For N-aryl amides, methods have been developed for their synthesis from nitroarenes, which involves a reduction step. rsc.org The reduction of the amide in this compound would yield ethyl 3-(benzylamino)benzoate.

Interactive Table: Amide Transformation Reactions

Reaction TypeReagents/CatalystsProduct Functional Group
OxidationVaries (e.g., RuO4, I2/TBHP)Varies (e.g., cyclic imides)
ReductionLiAlH4, Catalytic HydrosilylationAmine

Oxidation Reactions Leading to Nitrogen-Containing Derivatives

Aromatic Ring Substitutions and Functionalization Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these substitutions is directed by the two existing substituents: the ethyl ester group and the benzamido group. Both are generally considered deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene itself. libretexts.org

The ester group is a meta-director, while the directing influence of the benzamido group is more complex. The amide nitrogen has a lone pair that can donate electron density to the ring via resonance (an activating effect), but the carbonyl group is electron-withdrawing (a deactivating effect). youtube.com Generally, N-acyl groups are ortho, para-directing but deactivating. The outcome of an EAS reaction on this compound would depend on the specific reaction conditions and the interplay of the electronic and steric effects of the two substituents. youtube.commasterorganicchemistry.commsu.edu For instance, in reactions of substituted benzenes, the position of substitution is determined by the directing effects of the existing groups. libretexts.orgyoutube.com

Recent research has also explored the functionalization of benzanilides through metal-catalyzed C-H activation, allowing for regioselective introduction of new functional groups. rsc.org

Investigation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms provides a deeper understanding of the chemical transformations of this compound.

Elucidation of Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Benzamidobenzoate

Exploration of Reaction Mechanisms

While specific studies on the radical reaction pathways of Ethyl 3-benzamidobenzoate are not extensively documented in the literature, its structural similarity to other benzanilide (B160483) derivatives allows for a well-grounded exploration of its potential radical-mediated transformations. The core reactivity is expected to revolve around the formation of radical intermediates, primarily amidyl radicals, which can then undergo intramolecular cyclization reactions. These reactions are typically initiated by photolysis or the use of chemical radical initiators.

The presence of the benzamido group is key to the anticipated radical reactivity. Under suitable conditions, homolytic cleavage of the N-H bond can generate a nitrogen-centered radical, known as an amidyl radical. This intermediate is central to the subsequent reaction cascades.

Intramolecular Radical Cyclization:

The most probable radical reaction pathway for this compound is an intramolecular cyclization to form phenanthridinone derivatives. This type of reaction is well-established for a variety of substituted benzanilides. The process can be initiated either photochemically or through the use of radical initiators like AIBN (azobisisobutyronitrile) in combination with a hydrogen atom donor such as tributyltin hydride.

A plausible mechanism for the radical cyclization of this compound is as follows:

Radical Initiation: The reaction is initiated by the generation of a radical species. In a photochemical process, UV irradiation can lead to the excitation of the molecule, followed by hydrogen abstraction from the amide nitrogen by a suitable species, or direct homolysis of the N-H bond. Alternatively, a chemical initiator can be used to generate a radical that abstracts the amide hydrogen.

Amidyl Radical Formation: An amidyl radical intermediate of this compound is formed.

Intramolecular Cyclization: The highly reactive amidyl radical can attack the ortho-position of the benzoyl group's phenyl ring in an intramolecular fashion. This cyclization step leads to the formation of a new carbon-nitrogen bond and a six-membered ring, resulting in a cyclohexadienyl radical intermediate. The presence of the ethyl ester group, an electron-withdrawing substituent on the aniline (B41778) ring, may influence the rate and efficiency of this cyclization. While electron-withdrawing groups can sometimes disfavor such cyclizations, studies on related systems have shown that substrates with these groups can still undergo the reaction. nih.gov

Rearomatization: The cyclohexadienyl radical intermediate then undergoes oxidation to restore the aromaticity of the newly formed ring system. This can occur through the loss of a hydrogen atom, facilitated by a radical scavenger or an oxidizing agent present in the reaction mixture.

Product Formation: The final product is an ethyl ester derivative of phenanthridinone.

Research on analogous benzanilide derivatives provides insight into the conditions and potential outcomes of such radical cyclizations. For instance, visible light-induced Mallory-type reactions of tertiary benzanilides have been shown to proceed efficiently. rsc.org Although this compound is a secondary amide, related photochemical cyclizations of secondary benzamides are also known.

Table of Representative Radical Cyclization Reactions of Benzanilide Analogs:

EntrySubstrateConditionsProductYield (%)Reference
1N-PhenylbenzamideUV light, air, benzene (B151609)Phenanthridinone- researchgate.net
2N-(p-tolyl)benzamideUV light, air, benzene2-Methylphenanthridinone- researchgate.net
3N-(p-chlorophenyl)benzamideUV light, air, benzene2-Chlorophenanthridinone- researchgate.net

Note: The yields for the above reactions were not specified in the available literature but serve to illustrate the transformation.

Thermolytic Radical Pathways:

Another potential, albeit more drastic, radical pathway involves the thermolysis of this compound derivatives. Studies on N-phenylbenzamide oximes have demonstrated that heating at high temperatures can lead to the homolysis of N-O and C-N bonds, generating a variety of radical species. researchgate.net These radicals can then undergo complex rearrangements and recombination reactions to form a mixture of products, including benzimidazoles, benzonitriles, and arylamines. researchgate.net While this pathway is less controlled than photochemical or initiator-induced cyclizations, it highlights the potential for radical formation from the core benzanilide structure under energetic conditions.

In the context of this compound, thermolysis could potentially lead to the fragmentation of the molecule, generating benzoyl and 3-(ethoxycarbonyl)phenylaminyl radicals, which could then participate in various downstream reactions. However, such pathways are generally less synthetically useful due to the lack of selectivity.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 3 Benzamidobenzoate

Comprehensive Spectroscopic Techniques for Structural Confirmation

Spectroscopy offers a detailed view of the molecular framework by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique provides unique and complementary information, which, when combined, confirms the structure of Ethyl 3-benzamidobenzoate.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The ethyl ester group would produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, arising from coupling with each other. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region (typically 7.0-8.5 ppm). Due to the substitution patterns, complex splitting patterns (doublets, triplets, and multiplets) would be anticipated, reflecting the coupling between adjacent protons. A key singlet corresponding to the amide (N-H) proton would also be present, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives rise to a single peak. Due to the lack of symmetry in this compound, a total of 15 distinct signals are expected (9 for the aromatic carbons, 2 for the carbonyl carbons, 2 for the ethyl group, and 2 un-substituted aromatic carbons that have unique environments). The carbonyl carbons of the ester and amide groups are the most deshielded, appearing far downfield. Because the resolution in ¹³C NMR is excellent, the number of peaks in the spectrum is a measure of the carbon count adjusted for the symmetry of the molecule. orgchemboulder.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₃ ¹H ~1.4 (triplet) ~14
Ethyl -OCH₂- ¹H ~4.4 (quartet) ~61
Aromatic C-H ¹H 7.2 - 8.3 (multiplets) 120 - 140
Amide N-H ¹H 8.0 - 9.0 (singlet) N/A
Aromatic C (quaternary) ¹³C N/A 130 - 145
Ester C=O ¹³C N/A ~165

Note: Predicted values are based on standard chemical shift ranges for the respective functional groups.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of this compound would be characterized by several key absorption bands. The presence of two distinct carbonyl groups, the ester and the amide, is a primary feature. The ester C=O stretch typically appears at a higher wavenumber than the amide C=O stretch. orgchemboulder.com Additionally, a sharp peak corresponding to the N-H stretch of the secondary amide and strong bands from the C-O stretches of the ester group would be prominent.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amide 3500 - 3300 Medium, Sharp
C-H Stretch (Aromatic) Aryl C-H 3100 - 3000 Medium
C-H Stretch (Aliphatic) Alkyl C-H 3000 - 2850 Medium
C=O Stretch Ester Carbonyl 1730 - 1715 Strong
C=O Stretch (Amide I) Amide Carbonyl 1680 - 1650 Strong
N-H Bend (Amide II) Amide 1550 - 1510 Medium
C=C Stretch Aromatic Ring 1600 - 1450 Medium

Source: Based on standard IR correlation tables. orgchemboulder.comvscht.cz

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₅NO₃), the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ can be calculated precisely.

The mass spectrum also reveals fragmentation patterns that are characteristic of the molecule's structure. In electron-impact (EI) or electrospray ionization (ESI), the molecule breaks apart in predictable ways. Key fragmentation pathways for this compound would likely include the cleavage of the ester and amide bonds.

Table 3: Predicted HRMS Data for this compound

Species Formula Calculated m/z Description
[M]⁺ C₁₆H₁₅NO₃ 269.1052 Molecular Ion
[M+H]⁺ C₁₆H₁₆NO₃ 270.1128 Protonated Molecular Ion
[M-OC₂H₅]⁺ C₁₄H₁₀NO₂ 224.0706 Loss of ethoxy radical
[C₇H₅O]⁺ C₇H₅O 105.0335 Benzoyl cation

Note: Calculated m/z values are for the most abundant isotopes.

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.net The light-absorbing groups in a molecule are known as chromophores. msu.edu this compound contains multiple chromophores, including the two benzene rings and the two carbonyl groups.

The conjugation of the π-electron systems of the benzene rings with the carbonyl groups results in π → π* electronic transitions. These are typically high-intensity absorptions. Additionally, the non-bonding electrons on the oxygen and nitrogen atoms can undergo lower-intensity n → π* transitions. masterorganicchemistry.com The extent of conjugation in the molecule dictates the wavelength of maximum absorbance (λmax); more extensive conjugation generally leads to a bathochromic (red) shift to longer wavelengths. libretexts.org The precise λmax values would be determined experimentally by dissolving the compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724).

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Single Crystal X-ray Diffraction Analysis

While spectroscopic methods confirm connectivity, only single-crystal X-ray diffraction can reveal the exact three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

Growing a suitable single crystal of this compound would allow for its analysis by X-ray diffraction. The resulting data would definitively establish its molecular conformation. A key parameter would be the dihedral angle between the two aromatic rings, which indicates the degree of twisting of the molecule. In similar benzanilide (B160483) structures, the molecule is often not perfectly planar due to steric hindrance. researchgate.net

Furthermore, the analysis would reveal details of the intermolecular forces that govern the crystal packing. It is highly probable that intermolecular hydrogen bonds would form between the amide N-H group of one molecule and a carbonyl oxygen (either ester or amide) of a neighboring molecule. These interactions play a crucial role in the formation of the extended crystal lattice. eurjchem.com

Table 4: Crystallographic Data Obtainable from Single Crystal X-ray Analysis

Parameter Description
Crystal System The symmetry system of the unit cell (e.g., monoclinic, triclinic). eurjchem.com
Space Group The specific symmetry group of the crystal (e.g., P-1, P2₁/n). eurjchem.com
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit in the crystal lattice. eurjchem.com
Bond Lengths (Å) The precise distances between bonded atoms.
Bond Angles (°) The angles formed by three connected atoms.
Dihedral Angles (°) The twist angle between the two phenyl rings.

Note: Specific values for these parameters must be determined via experimental analysis.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Stacking)

The three-dimensional architecture of this compound in the solid state would be dictated by a variety of non-covalent interactions. The primary driving forces for the crystal packing are expected to be hydrogen bonds and π-π stacking interactions, which are common in molecules containing amide and aromatic functionalities.

Stacking Interactions: The presence of two phenyl rings in this compound suggests that π-π stacking interactions will play a significant role in the crystal packing. These interactions can occur in a face-to-face or offset face-to-face arrangement. The strength and nature of these interactions are determined by the centroid-to-centroid distance between the aromatic rings and the slip angle. These interactions contribute to the formation of columnar structures or layered arrangements within the crystal lattice.

A hypothetical table of expected hydrogen bond parameters is presented below:

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N(1)H(1)O(1) [carbonyl]~0.86~2.0-2.2~2.8-3.0~160-170

Quantitative Assessment of Dihedral Angles and Torsional Barriers

The conformation of the this compound molecule is defined by several key dihedral angles. These angles describe the rotational orientation of different molecular fragments relative to each other and are crucial for understanding the molecule's three-dimensional shape. The torsional barriers associated with these rotations influence the molecule's flexibility and its accessible conformational space.

The principal dihedral angles of interest would be:

The angles defining the orientation of the ester group relative to its attached phenyl ring.

The angles defining the orientation of the amide linkage.

The planarity of the amide bond is a well-established feature, but slight deviations can occur due to steric hindrance or crystal packing forces. The values of these dihedral angles are determined from the solved crystal structure. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for the rotation around specific bonds, thereby determining the torsional barriers.

A table of representative dihedral angles that would be analyzed is shown below:

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C(ar)-C(ar)-N-C(O)C(ar)-C(ar)-C(O)-OO=C-O-C(ethyl)C-O-C(ethyl)-C(methyl)

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates.

For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to H···H, C···H, and O···H contacts. The percentage contribution of each contact type provides a numerical measure of its importance in the crystal structure. For instance, a large percentage of O···H contacts would corroborate the significance of hydrogen bonding in the crystal packing.

An example of a data table that would be generated from a Hirshfeld surface analysis is as follows:

Contact TypePercentage Contribution (%)
H···H
C···H / H···C
O···H / H···O
C···C
N···H / H···N
Other

This comprehensive analysis, combining crystallographic data with computational tools, would provide a deep understanding of the structural and electronic properties of this compound at the molecular and supramolecular levels.

Computational Chemistry and Theoretical Modeling of Ethyl 3 Benzamidobenzoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a fundamental method in computational chemistry used to investigate the electronic structure of molecules, providing insights into geometry, molecular orbitals, and various properties. sinica.edu.twarxiv.org Standard DFT calculations involve functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. bhu.ac.inirjweb.com However, specific DFT studies detailing the optimized geometry, frontier orbitals, electrostatic potential, or nonlinear optical properties of Ethyl 3-benzamidobenzoate are not found in the surveyed literature.

Optimized Geometries and Conformational Energetics

The first step in most computational studies is geometry optimization to find the lowest energy conformation of a molecule. researchgate.net This process identifies stable conformers and the energy barriers between them. For flexible molecules, this can reveal multiple low-lying energy minima. openreview.net For related, but distinct, compounds like certain benzamide (B126) derivatives, computational studies have identified non-planar geometries and explored the conformational flexibility around amide bonds. However, no specific data on bond lengths, bond angles, dihedral angles, or the conformational energetics for this compound is available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. physchemres.org The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. irjweb.comnih.gov A smaller gap generally suggests higher reactivity. mdpi.com While the principles of HOMO-LUMO analysis are well-established, the specific energy values for EHOMO, ELUMO, and the resulting energy gap for this compound have not been reported in the searched scientific papers. For other molecules, these analyses show the distribution of electron density, with the HOMO often located on electron-rich parts of the molecule and the LUMO on electron-poor parts. researchgate.net

Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for understanding molecular interactions and predicting reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inresearchgate.netuni-muenchen.de These maps visualize the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.govucsb.edu While MEP analysis is a standard computational procedure, specific maps or detailed charge distribution analyses (like Mulliken or Natural Population Analysis) for this compound are not documented in the available literature.

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them of interest for materials science. nih.govscirp.org DFT calculations can predict NLO properties by calculating parameters like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). nih.gov These properties are linked to intramolecular charge transfer. mdpi.com There are no available studies that specifically calculate or report on the NLO properties of this compound.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, exploring their conformational landscape and stability. nih.gov These simulations can reveal how a molecule changes its shape in different environments, which is crucial for understanding its function, particularly in biological systems. mdpi.comnih.govmdpi.com The application of MD simulations could elucidate the flexibility of the ethyl ester and benzamido groups of this compound and the stability of any potential intramolecular hydrogen bonds. However, no published MD simulation studies were found for this specific compound.

In Silico Reaction Mechanism Studies and Transition State Theory

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. utexas.eduwikipedia.org Computational methods can be used to locate the transition state structure—the highest energy point on the reaction pathway—and calculate the activation energy, which governs the reaction rate. sinica.edu.twresearchgate.netlibretexts.org Such in silico studies could, for example, model the hydrolysis of the ester or amide group in this compound. At present, there is no specific research available detailing reaction mechanisms or applying transition state theory to reactions involving this compound.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) methodologies are computational disciplines that are pivotal in modern drug discovery and development. These approaches utilize the chemical structure of a compound to predict its physicochemical properties, biological activity, and potential toxicity. For this compound, while specific and extensive QSAR models are not widely published, the principles can be applied by examining its structural features and comparing them to analogous compounds that have been studied more thoroughly.

The fundamental concept of QSAR is that the biological activity of a chemical is a function of its molecular structure. By quantifying variations in structure through molecular descriptors, mathematical models can be developed to correlate these descriptors with observed activity. These models are then used to predict the activity of new or untested compounds.

Molecular Descriptors for this compound

The first step in any QSAR study is the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure, including constitutional, topological, geometrical, and electronic properties. For this compound, a variety of descriptors can be calculated to build a QSAR model. Public databases like PubChem provide pre-computed descriptors.

Below is a table of selected computed descriptors for this compound, which would be foundational for any QSAR analysis.

Descriptor TypeDescriptor NameValueSignificance in QSAR
Physicochemical Molecular Weight269.29 g/mol Influences transport and distribution.
XLogP33.5An estimate of lipophilicity, crucial for membrane permeability.
Topological Topological Polar Surface Area (TPSA)58.6 ŲPredicts drug transport properties such as intestinal absorption.
Rotatable Bond Count5Relates to conformational flexibility, which can affect receptor binding.
Electronic Hydrogen Bond Donor Count1Indicates the potential for forming hydrogen bonds with a biological target.
Hydrogen Bond Acceptor Count3Indicates the potential for forming hydrogen bonds with a biological target.

This data is computationally generated and sourced from public chemical databases.

QSAR Modeling Approaches for Benzanilide (B160483) Systems

QSAR studies on compounds structurally related to this compound, such as other benzanilides and benzoylaminobenzoic acid derivatives, provide insight into the types of models that could be developed. nih.gov For instance, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents have revealed the importance of hydrophobicity, molar refractivity, and aromaticity for their inhibitory activity. nih.gov These studies often employ statistical methods like Multiple Linear Regression (MLR) to create a predictive equation.

A hypothetical QSAR model for a series of benzanilide derivatives, including this compound, might take the following form:

log(1/C) = β₀ + β₁(XLogP) + β₂(TPSA) + β₃(MW) + ...

Where:

C is the concentration of the compound required to produce a specific biological effect (e.g., IC₅₀).

β coefficients are determined by the regression analysis.

XLogP, TPSA, MW are the molecular descriptors.

Studies on the aquatic toxicity of a broad range of chemicals, including benzanilides, have successfully used such models. nih.govtandfonline.com For a set of 130 diverse compounds, a QSAR model for toxicity towards Daphnia magna was developed using descriptors related to the biochemical nature of the adverse effects. nih.govtandfonline.com The statistical robustness of these models is typically validated using metrics like the coefficient of determination (R²) and cross-validation (Q²). nih.govtandfonline.comjppres.com

Research Findings from Related Systems

While a dedicated QSAR study on this compound is not prominent in the literature, research on analogous structures highlights key structure-activity relationships.

Antibacterial Agents: In a study of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, QSAR models demonstrated that inhibitory activity increased with greater hydrophobicity and the presence of hydroxyl groups. nih.gov Conversely, the presence of heteroatoms like nitrogen or oxygen at certain positions decreased activity. nih.gov

Anticancer Activity: QSAR studies on benzylidene hydrazine (B178648) benzamide derivatives against human lung cancer cell lines have shown a correlation between anticancer activity and descriptors such as Log S (aqueous solubility) and molar refractivity (MR). jppres.com

Transporter Inhibition: Structure-activity relationship studies of phenylsulfonylamino-benzanilide derivatives as inhibitors of solute carrier family SLC10 transporters have been conducted. nih.govresearchgate.net These studies systematically modify the benzanilide scaffold to probe for potency and selectivity against different transporter subtypes. nih.govresearchgate.net

Mechanistic Insights into Biological Interactions and Materials Science Applications

Molecular-Level Studies of Biological Target Interactions

The biological activity of benzanilide (B160483) derivatives is rooted in their capacity for specific molecular interactions with proteins like enzymes and receptors.

Enzyme Binding Affinities and Modulatory Mechanisms (In Vitro and In Silico)

Derivatives of the 3-benzamidobenzoic acid core have been identified as modulators of various enzymes. In silico and in vitro studies have demonstrated that these compounds can act as inhibitors, with their efficacy often dependent on the specific substitution patterns on the benzanilide rings.

One area of investigation is their potential as antibacterial agents. A study focused on developing inhibitors for Dihydrofolate Reductase from M. tuberculosis (MtDHFR), an essential enzyme for the pathogen's survival. uef.fi Starting from a fragment prototype, researchers synthesized a series of 20 new substituted 3-benzoic acid derivatives. uef.fi These compounds displayed inhibitory activity against MtDHFR, with IC50 values ranging from 7 to 40 μM. uef.fi Kinetic analysis of the most potent compound indicated an uncompetitive inhibition mechanism, suggesting it binds to a site distinct from that of the substrate. uef.fi

Table 1: Inhibitory Activity of Selected 3-Benzoic Acid Derivatives against MtDHFR uef.fi
Compound IDStructureIC50 (μM)Inhibition Mechanism
MB872 (Prototype)Fragment-like molecule>500N/A
4eSubstituted 3-benzoic acid derivative7Uncompetitive

Similarly, derivatives of the isomeric 4-benzamidobenzoic acid have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. brieflands.comorientjchem.org These studies highlight that the benzamide (B126) group can serve as a primary pharmacophore, engaging in crucial interactions within the enzyme's catalytic pocket. brieflands.com

Pathways of Cellular Response: Apoptosis Induction through Reactive Oxygen Species (ROS) Generation

A significant mechanism through which many bioactive compounds exert anticancer effects is the induction of programmed cell death, or apoptosis. For the broader class of benzamide derivatives , a recurring pathway involves the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov

Elevated ROS levels can disrupt cellular redox balance, leading to oxidative stress. researchgate.netmdpi.com This stress can trigger the intrinsic (mitochondrial) pathway of apoptosis. Mechanistic studies on novel benzamide derivatives have shown they can induce significant ROS accumulation in cancer cells. nih.gov This leads to the collapse of the mitochondrial membrane potential, a key event in apoptosis. nih.gov Subsequent events include the modulation of key apoptotic proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating executioner caspases like Caspase-3. nih.gov

For example, a series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives was found to induce apoptosis in multiple myeloma cells by promoting the release of mitochondrial ROS. nih.gov Similarly, another study on 21 novel benzamide derivatives identified a lead compound, BJ-13, that exerted its anticancer effects in gastric cancer cells primarily through ROS-mediated mitochondrial dysfunction and activation of apoptotic pathways. nih.gov These findings establish a well-defined mechanistic pathway for the benzamide class, suggesting a plausible, though not yet experimentally confirmed, mode of action for Ethyl 3-benzamidobenzoate in cellular systems.

Methodological Frameworks for In Vitro Mechanistic Assays

The elucidation of the biological mechanisms described above relies on a suite of established in vitro assays.

Enzyme Inhibition and Binding Studies: The potency of enzyme inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50). This involves incubating the enzyme with a substrate that produces a detectable signal (e.g., fluorescence) and measuring the reduction in signal in the presence of varying concentrations of the inhibitor. nih.gov Spectrophotometric or fluorometric plate readers are commonly used for this purpose. nih.gov To determine the mechanism of inhibition (e.g., competitive, uncompetitive), kinetic studies are performed by measuring reaction rates at different substrate and inhibitor concentrations. uef.fi

Receptor Binding Assays: The affinity of a compound for a specific receptor is often determined using competitive radioligand binding assays. merckmillipore.comfrontiersin.org In this setup, a radiolabeled ligand with known affinity for the receptor is allowed to bind. A test compound is then added in increasing concentrations to compete for the binding sites. The amount of radiolabeled ligand that is displaced is measured, typically by separating the bound and free fractions using filter plates and quantifying the radioactivity. merckmillipore.com The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is used to calculate its binding affinity (Ki). frontiersin.org

ROS Generation and Apoptosis Assays: Intracellular ROS levels can be measured using fluorescent probes like 2′,7′-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. nih.gov The fluorescence intensity can be quantified using flow cytometry or fluorescence microscopy. nih.gov Apoptosis is assessed through several methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells. researchgate.net The analysis of key protein markers, such as the cleavage of Caspase-3 and the expression levels of Bax and Bcl-2, is performed using Western blot analysis to confirm the activation of apoptotic pathways. nih.gov

Integration into Advanced Materials Science Research

The rigid, aromatic structure of the benzanilide core makes it a valuable component in the field of materials science, particularly for the development of novel polymers.

Role as Building Blocks for Polymeric Systems and Organic Electronic Materials

Benzanilide and its derivatives are utilized as intermediates in the synthesis of dyes, perfumes, and polymers. sigmaaldrich.comrsc.org The isomeric compound, Ethyl 4-benzamidobenzoate, is specifically noted for its use as a polymer additive and a monomer in polymerization reactions. ambeed.com While direct applications of this compound in advanced materials are not extensively documented, the chemistry of the benzanilide scaffold suggests its potential as a versatile building block.

The presence of reactive sites and the stable aromatic framework allow these molecules to be incorporated into polymer chains. For instance, the general class of benzanilides can be functionalized and used in step-growth polymerization or as monomers in the synthesis of more complex macromolecular structures. researchgate.net The properties of the resulting polymers can be tuned by the specific substituents on the benzanilide unit.

Furthermore, related aromatic monomers are used in the synthesis of organic electronic materials. Oxidative polymerization of monomers like pyrrole (B145914) and aniline (B41778), which share structural similarities with the components of benzanilides, can yield semiconducting polymers. beilstein-journals.org These polymers are investigated for applications in electronics, such as electrodes for supercapacitors. beilstein-journals.org This suggests a potential, albeit exploratory, role for functionalized benzamidobenzoates as building blocks for novel organic materials with tailored electronic or photophysical properties.

Development of Specialty Chemicals with Tailored Properties

This compound, a chemical compound featuring both an amide and an ester functional group, holds potential as a building block in the synthesis of specialty chemicals, particularly polymers with tailored properties. While direct research on the application of this compound in this area is limited in publicly available literature, its chemical structure suggests its utility as a monomer or a precursor for creating advanced materials. The presence of the benzamido and benzoate (B1203000) moieties allows for its incorporation into polymer chains, potentially influencing the final material's thermal stability, mechanical strength, and liquid crystalline behavior.

The development of specialty polymers often involves the use of monomers that impart specific characteristics to the resulting material. osti.govmit.edu These polymers are designed for applications that demand high performance, such as exceptional thermal or chemical resistance. mit.edu The incorporation of aromatic rings, like those present in this compound, into a polymer backbone is a common strategy to enhance thermal stability and mechanical properties. sciencepublishinggroup.com

Potential as a Monomer in Polymer Synthesis:

This compound's structure is conducive to its use in step-growth polymerization to form polyesters or polyamides, two important classes of specialty polymers. libretexts.orgchemguide.co.uk

Polyesters: The ethyl ester group of this compound could undergo transesterification with a diol monomer. This reaction would incorporate the benzamido benzoate unit into a polyester (B1180765) chain. The properties of the resulting polyester would be influenced by the structure of the diol co-monomer. libretexts.org

Polyamides: While this compound itself does not possess two reactive groups for direct polymerization into a polyamide, it could be chemically modified. For instance, the ester group could be hydrolyzed to a carboxylic acid. This resulting "3-benzamidobenzoic acid" could then be reacted with a diamine monomer to form a polyamide. The rigid aromatic and amide groups would likely contribute to a high melting point and significant strength in the final polymer, similar to other aramids like Kevlar. chemguide.co.ukdocbrown.info

A structurally similar compound, Ethyl 3-(4-acetamidobenzamido)benzoate, has been identified as a potential monomer in polymer chemistry for creating novel materials with specific properties. evitachem.com This suggests that benzamido benzoate derivatives are indeed considered for applications in materials science.

Liquid Crystalline Polymers:

Polymer TypePotential Co-monomerKey LinkagePotential Properties
PolyesterDiol (e.g., Ethylene Glycol)EsterEnhanced thermal stability, mechanical strength
Polyamide (Aramid-like)Diamine (e.g., 1,4-Phenylenediamine)AmideHigh strength, high thermal resistance
Liquid Crystalline PolymerFlexible Diol/DiacidEster/AmideHigh tensile strength, dimensional stability

Structure Property Activity Relationship Studies of Benzamidobenzoate Derivatives

Systematic Chemical Modifications and Their Influence on Reactivity Profiles

The reactivity of ethyl 3-benzamidobenzoate is primarily centered around the three main functional components: the ethyl ester, the amide linkage, and the two aromatic rings. Systematic modifications of this scaffold can significantly alter its chemical reactivity. A common synthetic route to ethyl benzamidobenzoate derivatives involves the amidation of an ethyl aminobenzoate with a substituted benzoyl chloride. eurjchem.com For instance, the synthesis of ethyl 4-(3-chloro benzamido)benzoate is achieved by reacting ethyl 4-aminobenzoate (B8803810) with 3-chlorobenzoyl chloride in dry tetrahydrofuran. eurjchem.com A similar approach can be used for the synthesis of this compound from ethyl 3-aminobenzoate (B8586502) and benzoyl chloride.

The reactivity of the aromatic rings towards electrophilic substitution is influenced by the directing effects of the substituents. The benzamido group (-NHCOPh) is generally an ortho-, para-director and an activating group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring. masterorganicchemistry.commasterorganicchemistry.com Conversely, the ethyl carboxylate group (-COOEt) is a meta-director and a deactivating group, withdrawing electron density from the ring. masterorganicchemistry.com This interplay of electronic effects governs the regioselectivity of further substitutions on either of the phenyl rings.

Systematic variations in the substituents on either the benzoyl or the benzoate (B1203000) moiety can modulate the reactivity of the entire molecule. For example, introducing electron-withdrawing groups (EWGs) on the benzoyl ring would increase the acidity of the N-H proton of the amide linkage and could also influence the reactivity of the benzoate ring. A study on the amination of aldehydes with hydroxylamines indicated that the electronic properties of substituents on the phenyl ring had a significant effect on the chemical yield, with electron-withdrawing groups generally leading to higher yields. acs.org This suggests that modifications to the electronic nature of the aromatic rings in this compound would have a predictable impact on its reactivity in various chemical transformations.

The amide and ester functionalities are also susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis can be influenced by substituents on the aromatic rings. For example, electron-withdrawing groups on the benzoate ring would make the ester carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack, while similar substitution on the benzoyl ring could affect the stability of the amide bond. evitachem.com

Correlation Between Structural Features and Spectroscopic Signatures

The spectroscopic characteristics of this compound can be predicted based on its structural features and by comparison with analogous compounds. The key spectroscopic techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as a complex pattern of signals in the aromatic region. vulcanchem.com The exact chemical shifts of the aromatic protons are influenced by the electronic effects of the benzamido and ethyl carboxylate groups. Based on data for related compounds like ethyl 4-benzamidobenzoate, the amide proton (N-H) would likely appear as a singlet at a downfield chemical shift. acs.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry in ethyl 3-chlorobenzoate, it exhibits nine distinct signals for each carbon atom. orgchemboulder.com Similarly, this compound is expected to show a unique signal for each of its carbon atoms. The carbonyl carbons of the ester and amide groups would resonate at characteristic downfield positions. orgchemboulder.commnstate.edu

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Rationale/Comparison
¹H (CH₃)~1.4Based on typical ethyl ester signals. vulcanchem.com
¹H (CH₂)~4.4Based on typical ethyl ester signals. vulcanchem.com
¹H (Aromatic)7.0 - 8.5Complex multiplet pattern expected due to coupling and substituent effects.
¹H (N-H)~8.2Based on data for ethyl 4-benzamidobenzoate. acs.org
¹³C (CH₃)~14Typical value for an ethyl group.
¹³C (CH₂)~61Typical value for an ethyl ester.
¹³C (Aromatic)118 - 140Multiple signals expected due to lack of symmetry.
¹³C (C=O, Ester)~166Based on ethyl benzoate data. hmdb.ca
¹³C (C=O, Amide)~167Based on related benzamides.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be characterized by the stretching vibrations of its functional groups. Key expected absorptions include the N-H stretch of the amide, the C=O stretches of the ester and amide, and the C-O stretch of the ester. The carbonyl stretching frequencies are sensitive to the electronic environment. For instance, in ethyl 4-(3-chloro benzamido)benzoate, the ester C=O stretch appears at 1721 cm⁻¹ and the amide C=O stretch at 1665 cm⁻¹. eurjchem.com

Interactive Data Table: Predicted IR Absorptions for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Rationale/Comparison
N-H Stretch~3300Typical for a secondary amide.
C-H Stretch (Aromatic)3100 - 3000Characteristic of aromatic C-H bonds. vscht.cz
C-H Stretch (Aliphatic)3000 - 2850Characteristic of the ethyl group. vscht.cz
C=O Stretch (Ester)~1720Based on data for ethyl 4-(3-chloro benzamido)benzoate. eurjchem.com
C=O Stretch (Amide)~1660Based on data for ethyl 4-(3-chloro benzamido)benzoate. eurjchem.com
C-O Stretch (Ester)1300 - 1100Typical range for esters. orgchemboulder.com

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve cleavage of the ester and amide bonds, leading to characteristic fragment ions. msu.eduresearchgate.net

Impact of Substituent Effects on Theoretical Parameters and Molecular Interactions

The electronic properties and molecular interactions of this compound are significantly influenced by the nature and position of its substituents. Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into these effects.

These substituent effects influence key theoretical parameters. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are altered by the electronic nature of the substituents. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. scirp.org

A computational study on related isomers has shown that stability and reactivity are linked to these electronic parameters. scirp.org For this compound, the interplay between the electron-donating amide and the electron-withdrawing ester will create a unique molecular electrostatic potential map, with regions of negative potential (electron-rich) and positive potential (electron-poor) that dictate its intermolecular interactions, such as hydrogen bonding. Intramolecular hydrogen bonding between the amide proton and a nearby carbonyl oxygen can also influence the compound's conformational preferences and stability.

Q & A

Q. Categorization Key

  • Basic : Foundational techniques for synthesis, safety, and characterization.
  • Advanced : Methodological optimization, mechanistic studies, and complex data analysis.

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